MeOSuc-Terminus Confers Resistance to Pseudomonas aeruginosa Elastase Unseen with Succinyl Substrates
In biological fluids co-colonised with Pseudomonas aeruginosa, the succinyl-terminated substrate Suc-AAA-pNA (succinyl-Ala₃-p-nitroanilide) is cleaved by the bacterial metalloelastase with a catalytic efficiency (kcat/Km) of 2.4 × 10³ M⁻¹ s⁻¹, whereas the MeOSuc-terminated substrate MeOSuc-AAPV-pNA is not hydrolysed by the same bacterial enzyme at all . This directly demonstrates that the methoxysuccinyl cap renders the substrate resistant to off-target bacterial protease cleavage. Although the literature study uses the pNA chromogenic leaving group, the protective effect resides in the MeOSuc cap, not the reporter, and is therefore fully applicable to the AMC fluorogenic analog MeOSuc-AAPV-AMC .
| Evidence Dimension | Resistance to Pseudomonas aeruginosa elastase (bacterial metalloelastase) cleavage |
|---|---|
| Target Compound Data | MeOSuc-AAPV-pNA: no hydrolysis detected |
| Comparator Or Baseline | Suc-AAA-pNA (succinyl-Ala₃-p-nitroanilide): kcat/Km = 2.4 × 10³ M⁻¹ s⁻¹ |
| Quantified Difference | Qualitative elimination of off-target cleavage (from measurable catalytic efficiency to undetectable) |
| Conditions | pH 7.5, 25°C, purified Pseudomonas aeruginosa elastase, NMR-validated cleavage site analysis |
Why This Matters
For CF sputum, BALF, or any respiratory sample potentially containing Pseudomonas, selecting MeOSuc-AAPV-AMC eliminates false-positive elastase activity readings and prevents misinterpretation of neutrophil elastase biomarker data.
- [1] Pelletier A, et al. Nonchromogenic hydrolysis of elastase and cathepsin G p-nitroanilide substrates by Pseudomonas aeruginosa elastase. Am J Respir Cell Mol Biol. 1989;1(1):37-43. doi:10.1165/ajrcmb/1.1.37 View Source
